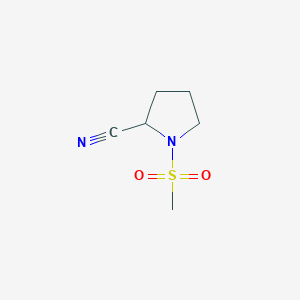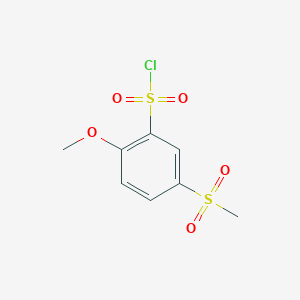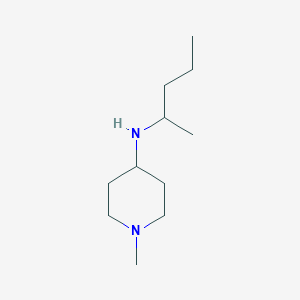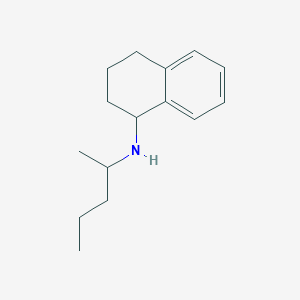![molecular formula C13H19N B1462055 (1-环丙基乙基)[(4-甲苯基)甲基]胺 CAS No. 1021033-42-0](/img/structure/B1462055.png)
(1-环丙基乙基)[(4-甲苯基)甲基]胺
描述
“(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine” is a chemical compound with the molecular formula C13H19N . It’s a compound that falls under the category of organic compounds known as phenylpyrroles . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond .
Molecular Structure Analysis
The molecular weight of “(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine” is 189.29666 . The structure consists of a cyclopropyl group attached to an ethyl group, which is further attached to a methylamine group. This methylamine group is also attached to a methylphenyl group .科学研究应用
路易斯酸催化的开环反应
一项关键应用涉及路易斯酸催化的活化环丙烷与胺亲核试剂的开环反应。该方法对于合成具有作为双重血清素/去甲肾上腺素再摄取抑制剂潜力的化合物非常重要,展示了创建具有治疗应用的生物活性分子的途径 (Lifchits 和 Charette,2008)。
胺的保护基
另一个应用是使用 (1-甲基)环丙基氨基甲酸酯 (MPoc) 基团作为胺的新保护基。该基团增加了最小的分子量,并且与 BOC、Cbz、Alloc 和 FMOC 等常用的保护基正交,显示了其在复杂有机合成过程中的效用 (Snider 和 Wright,2011)。
抗菌和细胞毒活性
合成的苯并咪唑衍生物,包括与目标化学结构相关的化合物,已显示出良好的抗菌活性和细胞毒性。这突出了此类化合物在开发新的抗菌剂和癌症治疗剂中的潜力 (Noolvi 等,2014)。
高压环加成反应
高压条件促进了甲苯基丙二烯基砜与烯醇醚的 [2+2] 环加成反应,生成可以进一步反应生成含氮杂环的化合物。这个过程举例说明了从更简单的前体创建复杂的分子结构 (Aben 等,2003)。
氧化胺化和环化
Rh(II) 催化的炔基磺胺酸盐(包括环丙基和环丁基部分)的氧化胺化和环化强调了该方法产生稠合和杂环结构的能力。这些反应对于合成具有潜在药物应用的杂环至关重要 (Pan 等,2017)。
氨基环丙烷羧酸的合成
从环丙基乙炔制备乙炔基延伸的氨基环丙烷羧酸证明了环丙基胺衍生物在合成氨基酸(在药物开发和生物学研究中至关重要)中的适应性 (Kozhushkov 等,2010)。
作用机制
Target of Action
The primary targets of the compound (1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Based on its chemical structure, it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body .
Result of Action
As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes at the molecular and cellular levels .
生化分析
Biochemical Properties
(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity . Additionally, (1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine can interact with receptor proteins, influencing signal transduction pathways.
Cellular Effects
The effects of (1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, (1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine can alter gene expression by binding to transcription factors or modifying epigenetic markers, thereby affecting the transcription of target genes.
Molecular Mechanism
The molecular mechanism of action of (1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit the activity of specific enzymes by binding to their active sites, preventing substrate access . Additionally, (1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine can activate certain receptors, leading to downstream signaling events that alter cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that (1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of (1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For example, studies have indicated that low doses of (1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine can modulate neurotransmitter levels in the brain, whereas high doses may cause neurotoxicity . Understanding the dosage threshold is essential for determining the safe and effective use of this compound.
Metabolic Pathways
(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell . Additionally, (1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine can influence the activity of other metabolic enzymes, thereby altering the rates of specific biochemical reactions.
属性
IUPAC Name |
1-cyclopropyl-N-[(4-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-3-5-12(6-4-10)9-14-11(2)13-7-8-13/h3-6,11,13-14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIWHUNINAXMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



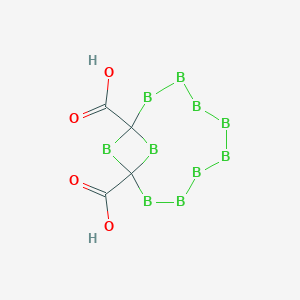
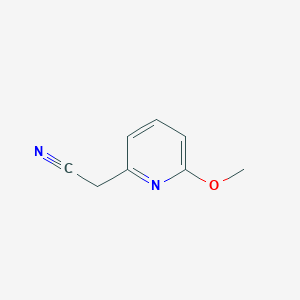
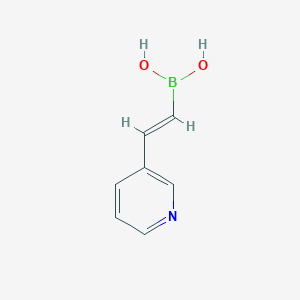
![1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine](/img/structure/B1461982.png)
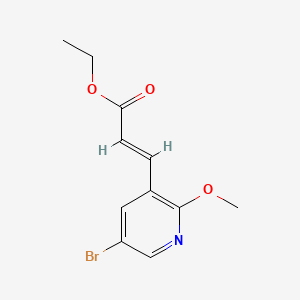
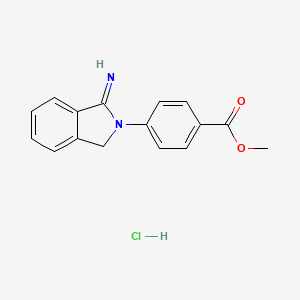
![2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide](/img/structure/B1461986.png)
